molecular formula C13H20ClNO2 B1397348 3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride CAS No. 1220034-29-6

3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1397348
CAS No.: 1220034-29-6
M. Wt: 257.75 g/mol
InChI Key: WVGSCNKBZIFJRA-UHFFFAOYSA-N
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Description

“3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by the pyrrolidine ring, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM . The most potent compound was characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC 50 value of 1 µM .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C13H20ClNO2, and its molecular weight is 257.75 g/mol. Other physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Pyrrolidines, like 3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride, are important in medicinal chemistry. They are used in the synthesis of various compounds through processes like [3+2] cycloaddition, displaying applications in medicine and industry (Żmigrodzka et al., 2022) Żmigrodzka et al. (2022).
  • Cognition-Enhancing Properties :

    • Certain pyrrolidine derivatives demonstrate positive effects in models of cognitive enhancement and anxiolytic activity, suggesting potential therapeutic applications for cognitive disorders (Lin et al., 1997) Lin et al. (1997).
  • Antimicrobial and Anti-fungal Properties :

    • Pyrrolidine derivatives show significant activity against fungi and bacteria, indicating potential in developing antimicrobial and anti-fungal agents (Masila et al., 2020) Masila et al. (2020).
  • Potential Anti-tumor Agents :

    • Galloyl pyrrolidine derivatives exhibit inhibitory activities against gelatinase, indicating potential as anti-tumor agents. Some derivatives have shown efficacy in inhibiting the growth of tumor cells in vivo (Li et al., 2006) Li et al. (2006).
  • Insecticidal Activity :

    • Some pyrrolidine derivatives have shown in vivo anti-juvenile-hormone and insecticidal activities, suggesting their potential in pest control applications (Cantín et al., 1999) Cantín et al. (1999).

Future Directions

The future directions for “3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride” could involve further exploration of its potential therapeutic applications. Pyrrolidine derivatives have been found to exhibit various biological activities, suggesting potential for further drug discovery and development .

Properties

IUPAC Name

3-(2-phenoxyethoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-4-13(5-3-1)16-9-8-15-11-12-6-7-14-10-12;/h1-5,12,14H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGSCNKBZIFJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COCCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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